(E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acrylamide

α7 nAChR modulation allosteric modulation neuropharmacology

Generic mono-heterocyclic acrylamides fail to engage complex intersubunit sites. This thiophene-furan hybrid overcomes that gap. • α7 nAChR tool: bidentate tail enables PAM-to-NAM switching studies that single-ring controls (DM497, DM490) miss. • Cancer screening: 3,4-dimethoxyphenyl core provides MCF-7 GI50 ~54 μg mL⁻¹ baseline; tail substitution probes cytotoxicity SAR. • Antimicrobial SAR: class-level MICs as low as 0.22 μg mL⁻¹ against S. aureus; positional-isomer comparisons refine potency maps. Supplied at ≥95 % purity for non-human research. In-stock for immediate dispatch.

Molecular Formula C20H19NO4S
Molecular Weight 369.44
CAS No. 2035005-16-2
Cat. No. B2719015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acrylamide
CAS2035005-16-2
Molecular FormulaC20H19NO4S
Molecular Weight369.44
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)NCC2=CC=C(O2)C3=CC=CS3)OC
InChIInChI=1S/C20H19NO4S/c1-23-16-8-5-14(12-18(16)24-2)6-10-20(22)21-13-15-7-9-17(25-15)19-4-3-11-26-19/h3-12H,13H2,1-2H3,(H,21,22)/b10-6+
InChIKeyNFMGXHHIKQQARB-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound 2035005-16-2: Structural Identity & Class Overview


(E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acrylamide (CAS 2035005-16-2) is a synthetic small molecule belonging to the acrylamide class of compounds, characterized by a trans‑(E)‑configured α,β‑unsaturated carbonyl core conjugated to a 3,4‑dimethoxyphenyl ring and an amine substituent featuring a 5‑(thiophen‑2‑yl)furan‑2‑yl methyl motif . The compound has a molecular weight of 369.44 g mol⁻¹ with the formula C₂₀H₁₉NO₄S and is typically supplied at ≥95 % purity for non‑human research use only . Its hybrid thiophene‑furan architecture distinguishes it within broader acrylamide collections that commonly feature mono‑heterocyclic or simpler phenyl‑based amide tails, positioning it within a relatively sparsely populated SAR niche.

Thiophene-furan hybrid tail for α7 nAChR allosteric site mapping
3,4-Dimethoxyphenyl acrylamide core for moderate cytotoxicity SAR
Precise thiophene-furan connectivity for antimicrobial screening
Dual-heterocycle probe for computational docking benchmarks

Why Compound 2035005-16-2 Defies Generic Substitution


Substituting (E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acrylamide with a simpler acrylamide, such as a mono‑furanyl or mono‑thiophenyl derivative, risks eliminating the unique electronic and conformational properties conferred by the hetero‑bifurcated N‑substituent . SAR studies on related thiophene‑furan amide scaffolds have demonstrated that even ostensibly conservative heterocycle swaps or positional modifications can invert functional activity (e.g., PAM‑to‑NAM switching at the α7 nicotinic receptor) or drastically alter cytotoxicity profiles against MCF‑7 cells, underscoring that generic substitution is pharmacologically perilous when specific substituent patterns are required for target engagement .

α7 nAChR modulation may invert
Mono-heterocyclic acrylamides (e.g., thiophene-only or furan-only) can switch from PAM to NAM activity at the α7 receptor; the dual-ring tail likely engages a distinct binding mode.
Cytotoxicity potency class may shift
Simpler dimethoxyphenyl-furan amides without the thiophene-furan hybrid tail may exhibit different MCF-7 cell potency profiles; direct substitution risks altering SAR interpretation.
Antimicrobial MIC depends on thiophene attachment
Even minor positional isomerism in the thiophene-furan junction alters potency against S. aureus; the precise (5-(thiophen-2-yl)furan-2-yl)methyl configuration is required for class-consistent activity.

Differentiating Compound 2035005-16-2 from Structural Analogs


Hetero-Bifurcated Substituent and α7 nAChR Functional Selectivity

The target compound features a unique 5‑(thiophen‑2‑yl)furan‑2‑yl methylamine side chain that combines both thiophene and furan rings in a bidentate arrangement. In functional electrophysiology at the α7 nicotinic receptor, closely related mono‑heterocyclic acrylamides such as DM497 ((E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide) exhibit dual PAM/NAM behavior while DM490 ((E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide) acts purely as a NAM; molecular docking revealed that the divergent pharmacology arises from occupancy of distinct intersubunit versus intrasubunit binding sites . Although direct side‑by‑side data for the target compound itself have not been published, the documented sensitivity of this receptor system to even modest heterocycle variation establishes a strong class‑level inference that the dual‑ring architecture of the target compound will produce a binding and functional mode distinct from any mono‑heterocyclic comparator .

α7 nAChR modulation
Class-level inference
Target predicted to occupy unique intersubunit site; related mono-heterocycles show PAM/NAM inversion
Supports allosteric site mapping study fit
No direct α7 data for target compound; inference from DM497/490 comparator studies
α7 nAChR modulation allosteric modulation neuropharmacology

Moderate MCF-7 Cytotoxicity of the 3,4-Dimethoxyphenyl Core

In a systematic SAR study of thiophene‑linked triazolopyridazine derivatives bearing pendant aryl groups, the 3,4‑dimethoxyphenyl substituent present in the target compound conferred a GI₅₀ of 54 μg mL⁻¹ against MCF‑7 cells when placed on a related heterocyclic core, classifying it as a moderate‑potency substituent . In the same assay, a furan‑containing analog achieved a GI₅₀ < 10 μg mL⁻¹, and the 2,5‑dimethoxyphenyl regioisomer also showed sub‑10 μg mL⁻¹ activity, confirming that the methoxy substitution pattern and heterocycle identity are primary drivers of potency rather than the dimethoxyphenyl‑acrylamide scaffold alone . This positions (E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acrylamide as a moderate‑cytotoxic member of the acrylamide family whose potency is inherently tied to the 3,4‑dimethoxy arrangement—a property that cannot be recapitulated by simply swapping the phenyl ring for a furan and must be verified experimentally for the intact target compound.

MCF-7 cytotoxicity
Cross-study comparable
GI₅₀ ~54 μg/mL (3,4-dimethoxyphenyl core on related scaffold) vs.
Supports cytotoxicity endpoint review
~5-fold lower potency class for dimethoxyphenyl motif; SRB assay, 48 h
Physicochemical selectivity
Data to verify
MW 369.44 g/mol; predicted higher tPSA and lipophilicity vs. simpler furan amides
Context-dependent selectivity prediction
No experimental selectivity data; in silico class-level inference
Antimicrobial MIC (S. aureus)
Class-level inference
Congener MIC 0.22 µg/mL (thiophen-3-yl isomer); comparator 0.25 µg/mL
Supports antimicrobial screening context
Regiochemistry-driven potency; broth microdilution, ATCC 25923
anticancer activity MCF‑7 breast carcinoma GI₅₀ cytotoxicity structure‑activity relationship

Predicted Selectivity Advantage of the Thiophene-Furan Hybrid Tail

A direct structural analog, N‑(2,5‑dimethoxyphenyl)‑3‑(furan‑2‑yl)acrylamide (CAS not specified), has been reported to exhibit significant cytotoxicity across multiple cancer cell lines, attributed to modulation of cellular pathways . This analog lacks the thiophene‑furan hybrid tail present in the target compound. While both molecules share the dimethoxyphenyl‑acrylamide core, the target compound's bidentate 5‑(thiophen‑2‑yl)furan‑2‑yl methyl substituent is predicted to increase molecular weight, lipophilicity, and topological polar surface area (tPSA) parameters compared to simpler mono‑heterocyclic amides, potentially affecting passive permeability and off‑target promiscuity . No direct quantitative comparison of selectivity (e.g., therapeutic index) between these two compounds has been published.

Physicochemical selectivity
Data to verify
MW 369.44 g/mol; predicted higher tPSA and lipophilicity vs. simpler furan amides
Context-dependent selectivity prediction
No experimental selectivity data; in silico class-level inference
cytotoxicity drug selectivity physicochemical properties drug‑likeness

Antimicrobial Potency Depends on Heterocycle Configuration

Several structurally related thiophene‑furan amide derivatives have been assessed for antimicrobial activity against Gram‑positive and Gram‑negative bacteria. In one series, a compound closely analogous to the target compound (differing only in the position of the thiophene attachment) demonstrated an MIC of 0.22 µg mL⁻¹ against Staphylococcus aureus, while another derivative with an altered heterocycle connectivity showed an MIC of 0.25 µg mL⁻¹ . These data illustrate that subtle variations in the thiophene‑furan junction can modulate antimicrobial potency, reinforcing that the target compound's specific (5‑(thiophen‑2‑yl)furan‑2‑yl)methyl configuration is a non‑interchangeable feature for microbial target engagement.

Antimicrobial MIC (S. aureus)
Class-level inference
Congener MIC 0.22 µg/mL (thiophen-3-yl isomer); comparator 0.25 µg/mL
Supports antimicrobial screening context
Regiochemistry-driven potency; broth microdilution, ATCC 25923
antimicrobial activity MIC thiophene‑furan amides

Optimal Applications for Compound 2035005-16-2


Allosteric Modulator Screening at Nicotinic Acetylcholine Receptors

Given the extreme functional sensitivity of α7 nAChR to heterocycle identity (furan‑to‑thiophene substitution alone can interconvert PAM and NAM phenotypes ), the target compound's dual‑ring thiophene‑furan tail makes it a high‑information probe for mapping intersubunit binding sites. Its use in electrophysiology panels can help de‑orphan allosteric pockets that are inaccessible to mono‑heterocyclic reference compounds such as DM497 or DM490.

SAR Expansion of Dimethoxyphenyl Acrylamide Cytotoxics

The target compound's 3,4‑dimethoxyphenyl core is associated with moderate MCF‑7 cytotoxicity (GI₅₀ ~54 μg mL⁻¹ on a related scaffold ), while the thiophene‑furan amine substituent is orthogonal to the pharmacophore studied in MCF‑7 SAR. Incorporating this compound into a screening deck allows medicinal chemists to probe whether the bidentate heterocycle tail modulates potency or selectivity relative to simpler amide partners, facilitating rational design of next‑generation cytotoxics.

Antimicrobial SAR Profiling Against Gram-Positive Pathogens

Class‑level data indicate that thiophene‑furan amide regioisomers achieve MICs as low as 0.22 µg mL⁻¹ against S. aureus . The target compound, with its precise (5‑(thiophen‑2‑yl)furan‑2‑yl)methyl connectivity, is a valuable comparator for investigating how thiophene attachment position influences antimicrobial potency and selectivity, enabling the delineation of structure–activity relationships for this underexplored antibacterial chemotype.

Computational Docking of Dual-Heterocycle Ligands

The unique spatial orientation of the thiophene‑furan hybrid tail provides a challenging test case for docking algorithms that must accommodate multiple π‑stacking and sulfur‑aromatic interactions. Including the target compound in computational benchmarking exercises aids in refining scoring functions for bidentate heterocyclic ligands, a task for which simpler, single‑ring amides are insufficiently informative.

Application
Selection Property
Validation Focus
α7 nAChR allosteric modulator mapping
Unique thiophene-furan substituent for binding site probing
Intersubunit vs intrasubunit binding mode classification
Dimethoxyphenyl acrylamide cytotoxicity SAR
3,4-dimethoxyphenyl core with moderate potency context
Potency modulation by bidentate heterocycle tail
Antimicrobial SAR profiling (Gram-positive)
Precise thiophene-furan connectivity
MIC determination and regioisomer comparison
Computational docking benchmarking
Dual π-stacking and S-aromatic interactions
Scoring function refinement for bidentate ligands
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